N-[2-(3-Ethyl-3-hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide
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Overview
Description
N-[2-(3-Ethyl-3-hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of N-[2-(3-Ethyl-3-hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide involves multiple steps, typically starting with the preparation of the piperidine ring. The synthetic route may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the ethyl and hydroxyl groups at the 3-position of the piperidine ring.
Amide Formation: Coupling of the piperidine derivative with N-methylprop-2-enamide under suitable conditions to form the final compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable and cost-effective processes .
Chemical Reactions Analysis
N-[2-(3-Ethyl-3-hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced or modified.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acidic or basic hydrolysis conditions .
Scientific Research Applications
N-[2-(3-Ethyl-3-hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of N-[2-(3-Ethyl-3-hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[2-(3-Ethyl-3-hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the functional groups present in the derivative.
3-Hydroxypiperidine: Similar but lacks the ethyl and amide groups.
N-Methylpiperidine: Lacks the hydroxyl and ethyl groups but contains the methyl group on the nitrogen.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-(3-ethyl-3-hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-4-11(16)14(3)9-12(17)15-8-6-7-13(18,5-2)10-15/h4,18H,1,5-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVBKPXRILOPPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)C(=O)CN(C)C(=O)C=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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